Computed XLogP3 and Lipophilicity Comparison: Tetrahydropyran- vs. Fluoroaryl-Substituted Oxadiazole-Sulfonamides
The target compound (CAS 2034291-76-2) carries a calculated XLogP3 of 1.0, compared to an XLogP3 of 1.2 for the 2-fluoro-phenylsulfonamide analog (CAS 2034536-47-3), representing a log unit difference of -0.2 [1][2]. Although both compounds share identical TPSA values of 103 Ų, the fluoro substitution in the comparator introduces an additional hydrogen bond acceptor (8 vs. 7) and increases molecular complexity (481 vs. 456), which may influence off-target binding and metabolic clearance [2]. These computed differences, while modest, are within ranges known to affect oral absorption and distribution in drug discovery settings [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0; H-Bond Acceptors = 7; Complexity = 456 |
| Comparator Or Baseline | CAS 2034536-47-3: XLogP3 = 1.2; H-Bond Acceptors = 8; Complexity = 481 |
| Quantified Difference | ΔXLogP3 = -0.2 (target less lipophilic); ΔHBA = -1; ΔComplexity = -25 |
| Conditions | Computed via PubChem/XLogP3 algorithm; values obtained from Kuujia.com vendor database entries |
Why This Matters
The lower lipophilicity of the target compound relative to its 2-fluoro-phenyl analog may translate to reduced non-specific protein binding and lower risk of CYP450-mediated metabolism, making it a potentially cleaner tool compound for target validation studies where ligand efficiency and minimal off-target pharmacology are prioritized.
- [1] Kuujia.com. CAS 2034291-76-2: N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide. Computed Properties: XLogP3, H-Bond Acceptors, Complexity. https://www.kuujia.com/cas-2034291-76-2.html (accessed 2026-04-29). View Source
- [2] Kuujia.com. CAS 2034536-47-3: 2-fluoro-N-{3-(oxan-4-yl)-1,2,4-oxadiazol-5-ylmethyl}benzene-1-sulfonamide. Computed Properties: XLogP3, H-Bond Acceptors, Complexity. https://www.kuujia.com/cas-2034536-47-3.html (accessed 2026-04-29). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
